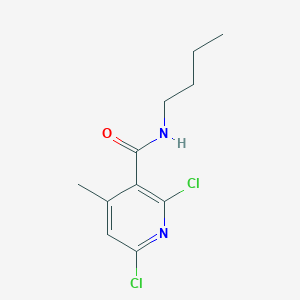

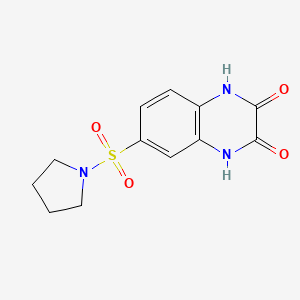

![molecular formula C24H29N5O4S B4622739 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide

Übersicht

Beschreibung

The compound falls within a class of chemicals that often feature prominently in studies exploring their synthesis, structural analysis, chemical behaviors, and intrinsic physical and chemical properties. Research in this domain aims to elucidate these compounds' versatile applications, from potential therapeutic agents to their utility in various industrial and scientific contexts.

Synthesis Analysis

The synthesis of complex molecules like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide involves multi-step reactions, starting from basic precursors to achieve the desired structural framework. A similar process was outlined in the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, showing the intricate steps required to introduce specific functional groups to the core structure (Khan et al., 2019).

Molecular Structure Analysis

Molecular structure determination techniques, including X-ray crystallography and NMR spectroscopy, are pivotal in confirming the synthesized compound's structure. The crystal structure and biological activity study of a related compound provide a glimpse into how molecular structure impacts function, highlighting the importance of precise structural elucidation (霍静倩 et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from their interactions with other chemical entities and how they undergo transformation under various conditions. For example, studies on N-substituted derivatives of acetamide compounds reveal insights into their chemical stability, reactivity patterns, and potential for further chemical modifications (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have been studied for their anticancer activity. These compounds were screened in vitro on 60 cell lines of various cancer types. The study highlights the effectiveness of compounds with piperazine substituents in inhibiting cancer cell growth, suggesting potential applications of similar compounds in cancer research (Kostyantyn Turov, 2020).

Antimicrobial Activity

Research has also focused on the synthesis of heterocycles incorporating sulfamoyl moieties, leading to the creation of compounds with significant in vitro antibacterial and antifungal activities. This includes derivatives synthesized from 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide, highlighting the chemical's role as a precursor in developing new antimicrobial agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, suggesting their potential use in developing new antioxidant agents (K. Chkirate et al., 2019).

Inhibition of Bacterial Biofilms and Enzyme Activity

Studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm and MurB enzyme inhibitors. These compounds, particularly those with specific substituents, demonstrate significant inhibitory activity against bacterial strains and biofilm formation, offering insights into developing new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4S/c1-18-9-11-21(12-10-18)34(32,33)28-15-13-27(14-16-28)17-22(30)25-23-19(2)26(3)29(24(23)31)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDUOUICRHXNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)

![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)

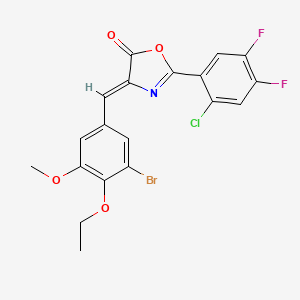

![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)

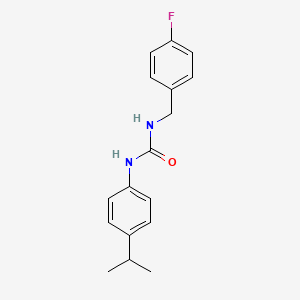

![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)